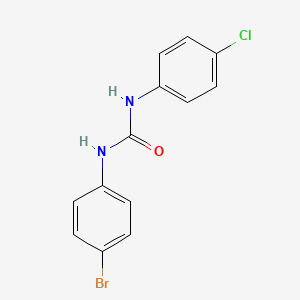
1-(4-Bromophenyl)-3-(4-chlorophenyl)urea
Descripción general
Descripción
“1-(4-Bromophenyl)-3-(4-chlorophenyl)urea” is a urea derivative that contains two phenyl rings, one of which is substituted with a bromine atom and the other with a chlorine atom. Urea derivatives are often used in medicinal chemistry due to their bioactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate (derived from the 4-bromophenyl group) with an amine (derived from the 4-chlorophenyl group) to form the urea linkage .Molecular Structure Analysis
The molecule contains a urea group (-NH-CO-NH-) flanked by a 4-bromophenyl group and a 4-chlorophenyl group. The presence of the halogens (bromine and chlorine) may make the compound more reactive .Chemical Reactions Analysis
As a urea derivative, this compound could participate in a variety of chemical reactions. The bromine and chlorine atoms could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine and chlorine atoms could increase its reactivity compared to a simple urea derivative .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea is a key intermediate in the synthesis of certain antitumor agents, such as sorafenib. It can be synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, resulting in a product with high purity (Yan Feng-mei & Liu He-qin, 2009).
Applications in Nonlinear Optical Materials
- Compounds similar to 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea have been studied for their nonlinear optical (NLO) properties. They are useful in industrial applications such as frequency doubling of diode lasers (Anthoni Praveen Menezes & A. Jayarama, 2014).
- Such compounds exhibit good thermal stability, optical transparency, and high second harmonic generation (SHG) efficiency, making them suitable for optoelectronic device applications (M. Shkir et al., 2019).
Crystal Structure Analysis
- The crystal structure of related compounds has been analyzed to understand their molecular arrangement, which is crucial for their NLO properties. This involves determining the lattice parameters and functional groups present in the compound (Vincent Crasta et al., 2005).
Anticancer Research
- Derivatives of 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects and potential as anticancer agents (Jian Feng et al., 2020).
Molecular Interactions and Stability
- The molecular interactions and stability of such compounds have been studied, focusing on hydrogen bonding and crystal packing, which are vital for their efficacy in various applications (B. Yamin & A. Mardi, 2003).
Photodegradation and Environmental Impact
- The photodegradation of similar compounds in different media has been researched, providing insights into their environmental impact and the stability of their reaction products (L. Guoguang et al., 2001).
Other Applications
- These compounds have been explored for other applications, such as corrosion inhibition in mild steel and as potential anti-cancer agents by inhibiting translation initiation (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012); (S. Denoyelle et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJMGYXOIQQZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352644 | |
| Record name | 1-(4-bromophenyl)-3-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-chlorophenyl)urea | |
CAS RN |
13142-10-4 | |
| Record name | N-(4-Bromophenyl)-N′-(4-chlorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13142-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-bromophenyl)-3-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



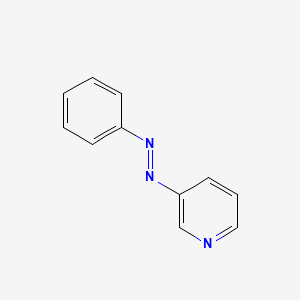
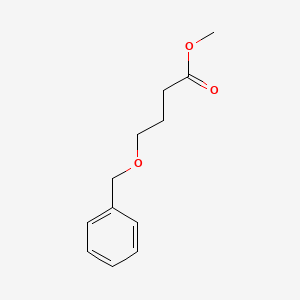
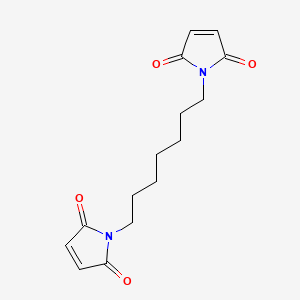
![7-Methylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1617378.png)
![[1-(Bromomethyl)propyl]benzene](/img/structure/B1617380.png)
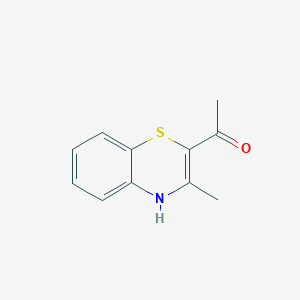
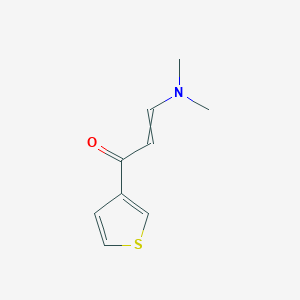
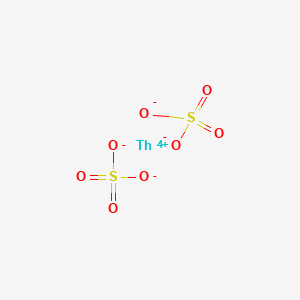

![Dibenz[a,i]acridine](/img/structure/B1617390.png)
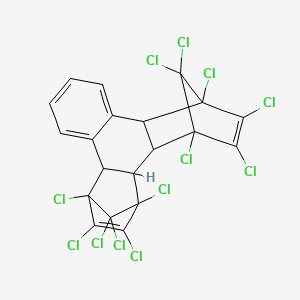
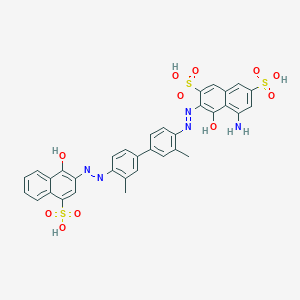
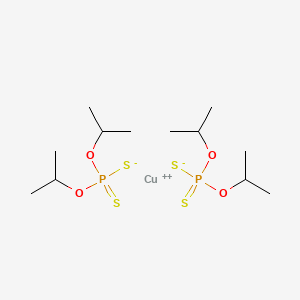
![2-Butyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B1617395.png)